3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI)

Deubiquitinase Inhibitors Medicinal Chemistry Synthetic Intermediate

Methyl 2,4-diamino-5-cyanonicotinate (CAS 73832-93-6) is a highly functionalized pyridine-3-carboxylate ester featuring a 5-cyano group and 2,4-diamino substitutions. With a molecular formula of C8H8N4O2 and a molecular weight of 192.17 g/mol, it serves as a dense, polar scaffold for medicinal chemistry applications.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 73832-93-6
Cat. No. B13798702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI)
CAS73832-93-6
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CN=C1N)C#N)N
InChIInChI=1S/C8H8N4O2/c1-14-8(13)5-6(10)4(2-9)3-12-7(5)11/h3H,1H3,(H4,10,11,12)
InChIKeyKGKTVNZNUUCBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-diamino-5-cyanonicotinate (CAS 73832-93-6): A Defined Pyridine Building Block for Kinase and DUB Inhibitor Synthesis


Methyl 2,4-diamino-5-cyanonicotinate (CAS 73832-93-6) is a highly functionalized pyridine-3-carboxylate ester featuring a 5-cyano group and 2,4-diamino substitutions . With a molecular formula of C8H8N4O2 and a molecular weight of 192.17 g/mol, it serves as a dense, polar scaffold for medicinal chemistry applications . It is explicitly listed as a key intermediate in the patent literature for the synthesis of deubiquitinating enzyme (DUB) inhibitors targeting USP30, highlighting its role in constructing bioactive molecules for programs that require this precise substitution pattern [1].

Why Methyl 2,4-diamino-5-cyanonicotinate Cannot Be Replaced by Other Pyridine or Pyrimidine Analogs


The precise placement of four active functional groups (amino, cyano, ester, amino) on a single pyridine ring creates a unique reactivity and binding profile that cannot be replicated by generic alternatives. Simplistic substitution with a non-ester analog, such as 2,4-diamino-5-cyanopyrimidine (CAS 16462-27-4), fundamentally alters both the core electronics and vectoral geometry of the scaffold . Similarly, the free acid analog 2,4-diamino-5-cyanonicotinic acid (CAS 73832-95-8) introduces a charged carboxylate that dramatically changes solubility, salt formation potential, and subsequent coupling reactivity compared to the neutral methyl ester . This ester is crucial for multi-step synthetic routes where orthogonal protection and controlled deprotection are required, as detailed in patent applications for complex heterocyclic drugs [1].

Quantitative Differentiation Evidence for Methyl 2,4-diamino-5-cyanonicotinate (CAS 73832-93-6)


Structural Differentiation: Ester vs. Acid for Controlled Reactivity in DUB Inhibitor Patents

The methyl ester form (CAS 73832-93-6) is a specifically claimed intermediate for synthesizing USP30 inhibitors, unlike the free acid analog (CAS 73832-95-8). The patent literature explicitly describes the use of this methyl ester as a precursor, where the ester group allows for subsequent controlled functionalization via hydrolysis or transesterification, a pathway not directly accessible with the free acid without protection/deprotection steps [1]. This contrasts with the class of 2,4-diamino-5-cyano-6-halopyridines, which lack a 3-carboxylate group entirely and therefore possess different core electronic properties and synthetic handles [2].

Deubiquitinase Inhibitors Medicinal Chemistry Synthetic Intermediate

Physicochemical Differentiation: Impact of Functional Groups on Drug-Like Properties

The calculated physicochemical properties derived from the compound's specific structure (SMILES: COC(=O)c1c(c(cnc1N)C#N)N) point to a distinct profile compared to simpler analogs. The molecule has a predicted hydrogen bond acceptor count of 6 and a donor count of 2, resulting from the cyano, amino, and ester groups . This is more complex than the pyrimidine analog (2,4-diamino-5-cyanopyrimidine), which has 5 H-bond acceptors and 2 donors due to a different ring electronics, yielding atom-level differences in LogP and Polar Surface Area . Such differences, while predicted rather than measured, are critical in fragment-based drug design where even small modifications lead to significant shifts in solubility and bioavailability.

ADME Prediction Physicochemical Profiling Fragment-Based Drug Design

Application-Based Differentiation: Patented Role vs. Generic Pyridine Carboxylates

This specific ester is detailed as an intermediate in the multi-step synthesis of potent deubiquitinase (DUB) inhibitors (WO2017003910), a therapeutic area distinct from the phosphodiesterase inhibition targeted by the 2,4-diamino-5-cyano-6-halopyridine class [1][2]. The patent describes reacting the methyl ester intermediate to build a complex cyanopyrrolidine-carboxamide warhead [1]. A procurement decision based on a general 'cyanopyridine building block' could result in acquiring a compound from the 6-halo series, which is structurally incapable of undergoing the same amide bond formation with the pyrrolidine fragment due to the absence of the required 3-carboxylate handle.

Ubiquitin-Specific Peptidase 30 Patent Intermediate Targeted Protein Degradation

Designated Application Scenarios for Methyl 2,4-diamino-5-cyanonicotinate (CAS 73832-93-6)


Synthesis of Deubiquitinase (DUB) Inhibitors, Specifically Targeting USP30

This compound is the direct precursor for constructing a focused library of USP30 inhibitors, as detailed in patent WO2017003910. It is used in a key amide coupling step to install a cyanopyrrolidine warhead, a critical motif for activity [1]. Selection of this specific ester is mandatory to follow the patented synthesis and achieve the required intermediate.

Fragment-Based Drug Discovery for Kinase and Methyltransferase Targets

The concentrated functionality and synthetically accessible ester handle make this compound an ideal starting point for fragment growing or merging strategies. Its distinct physicochemical profile—specifically the balance of 6 H-bond acceptors and a small molecular weight (192.17)—offers a unique fragment vector for probing new binding pockets in epigenetic targets like DNMTs, where alternative building blocks may be too large or electronically mismatched [1].

Controlled Functionalization for Heterocycle Library Construction

The methyl ester group serves as a masked carboxylic acid, enabling orthogonal chemistry. Researchers requiring a late-stage hydrolysis to a carboxylic acid for target engagement without disturbing sensitive 2,4-diamino-5-cyano motifs will find this compound superior to the free acid form. This controlled reactivity is a key procurement decision point when planning multi-step medicinal chemistry syntheses [1].

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